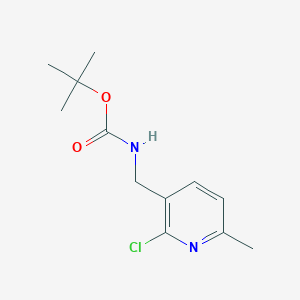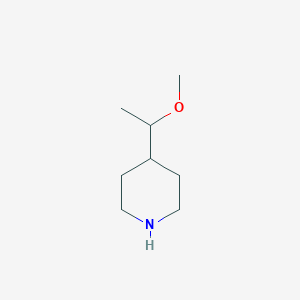
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that contains both a triazole and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the formation of the triazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids . The morpholine ring can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and reduced environmental impact . These methods often employ metal-free processes to construct the triazole ring efficiently.
化学反応の分析
Types of Reactions
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like DIBAL-H to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DIBAL-H, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
科学的研究の応用
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has several scientific research applications:
作用機序
The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, in the case of aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes . This interaction inhibits the enzyme’s activity, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole-containing compound with applications in coordination chemistry.
Uniqueness
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to the presence of both a triazole and a morpholine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C9H16N4O/c1-3-8-11-9(13(2)12-8)7-6-10-4-5-14-7/h7,10H,3-6H2,1-2H3 |
InChIキー |
ZIICXFJVYMGGBE-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=N1)C2CNCCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


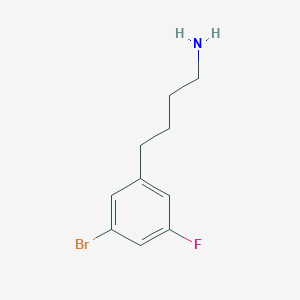

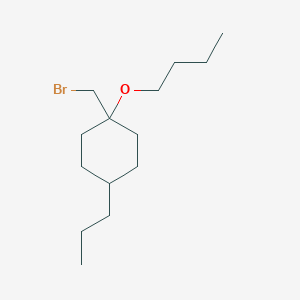
![3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13489769.png)

![Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B13489785.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoate](/img/structure/B13489792.png)
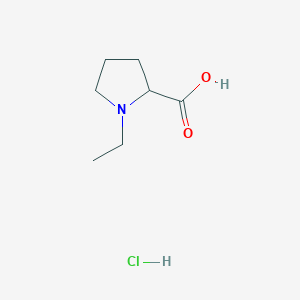
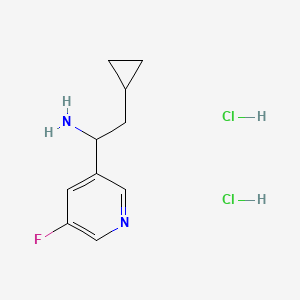


![2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine](/img/structure/B13489822.png)
